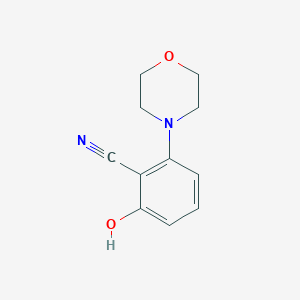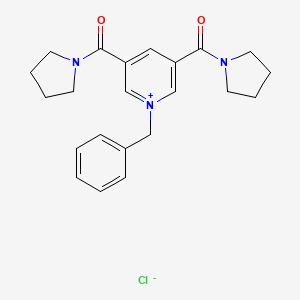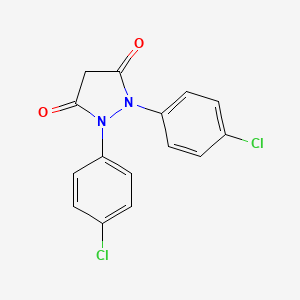![molecular formula C32H33F B14270672 1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) CAS No. 155905-83-2](/img/structure/B14270672.png)
1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) is an organic compound characterized by its unique structure, which includes a fluoro-substituted phenylene core linked by ethyne groups to two pentylbenzene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) typically involves a multi-step process:
Starting Materials: The synthesis begins with 2-fluoro-1,4-diiodobenzene and 4-pentylphenylacetylene.
Sonogashira Coupling: The key step involves a Sonogashira coupling reaction, where 2-fluoro-1,4-diiodobenzene reacts with 4-pentylphenylacetylene in the presence of a palladium catalyst (Pd(PPh₃)₄) and a copper co-catalyst (CuI) under an inert atmosphere. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) with triethylamine as a base.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) can undergo various chemical reactions, including:
Oxidation: The ethyne groups can be oxidized to form diketones using oxidizing agents such as potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form alkanes using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of alkanes.
Substitution: Formation of methoxy-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) has several scientific research applications:
Organic Semiconductors: Due to its conjugated structure, it is used in the development of organic semiconductors for electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Liquid Crystals: The compound’s structure allows it to form liquid crystalline phases, making it useful in the design of liquid crystal displays (LCDs).
Material Science: It is studied for its potential in creating new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) exerts its effects is primarily through its ability to participate in π-π interactions and form extended conjugated systems. These interactions are crucial for its function in organic semiconductors and liquid crystals. The molecular targets include electronic devices where the compound’s conductive properties are harnessed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-[(1,4-Phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene): Similar structure but lacks the fluoro substitution.
1,1’-[(2-Chloro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene): Similar structure with a chloro substitution instead of fluoro.
Uniqueness
The presence of the fluoro group in 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene) imparts unique electronic properties, such as increased electron-withdrawing capability, which can influence the compound’s reactivity and stability. This makes it distinct from its chloro and unsubstituted analogs, potentially offering different performance characteristics in electronic applications.
This detailed overview provides a comprehensive understanding of 1,1’-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene), covering its synthesis, reactions, applications, and unique properties
Eigenschaften
CAS-Nummer |
155905-83-2 |
|---|---|
Molekularformel |
C32H33F |
Molekulargewicht |
436.6 g/mol |
IUPAC-Name |
2-fluoro-1,4-bis[2-(4-pentylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C32H33F/c1-3-5-7-9-26-11-15-28(16-12-26)19-20-30-22-24-31(32(33)25-30)23-21-29-17-13-27(14-18-29)10-8-6-4-2/h11-18,22,24-25H,3-10H2,1-2H3 |
InChI-Schlüssel |
HINCWNIIGSFIBU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C#CC2=CC(=C(C=C2)C#CC3=CC=C(C=C3)CCCCC)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


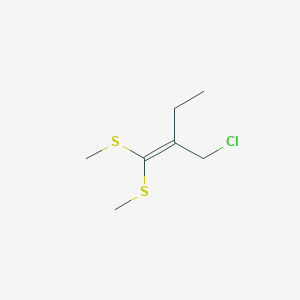
silane](/img/structure/B14270599.png)
![6-Oxa-1-azaspiro[4.5]decane-3-carboxylic acid, 1-methyl-, methyl ester, cis-(9CI)](/img/structure/B14270602.png)
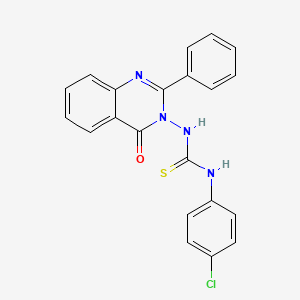
![N-Methyl-6-[5-(2-methylphenyl)-2-propyl-1,3-thiazol-4-yl]pyridin-2-amine](/img/structure/B14270615.png)
![4-Chloro-2-[(2-methoxyphenyl)methyl]benzoic acid](/img/structure/B14270616.png)
![6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14270629.png)
![3,8-Dihydroxy-9-(hydroxymethyl)-1,4,6-trimethyl-11-oxo-11H-dibenzo[b,e][1,4]dioxepine-7-carboxylic acid](/img/structure/B14270656.png)
![[(1S)-3-[(2S)-2,3-dihydroxypent-4-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14270659.png)
